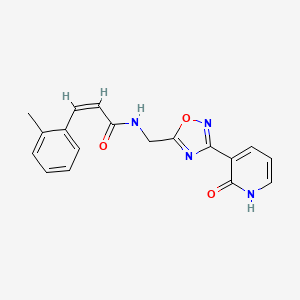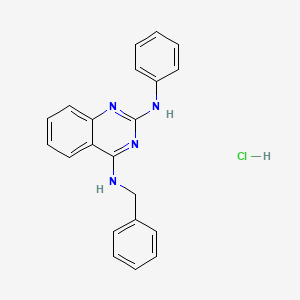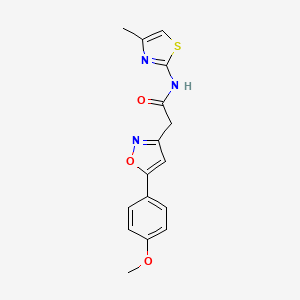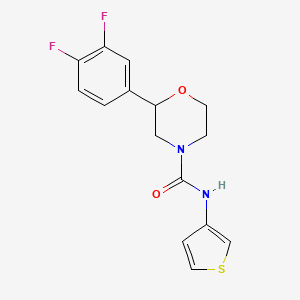
2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of morpholine carboxamides and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and proteins involved in cancer cell proliferation, viral replication, and fungal growth. It may also modulate ion channels by binding to specific sites and altering their activity.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit viral replication and fungal growth. Additionally, this compound has been studied for its effects on ion channels and protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide in lab experiments is its potential to target multiple pathways involved in various diseases. This compound is also relatively easy to synthesize and purify. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide. One direction is to investigate its potential use as a modulator of ion channels and protein-protein interactions in various diseases. Another direction is to study its toxicity and pharmacokinetics to determine its potential use in clinical settings. Additionally, further studies are needed to explore its potential as an anticancer, antiviral, and antifungal agent.
Synthesemethoden
The synthesis of 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide involves a series of chemical reactions. A commonly used method involves the reaction of 3,4-difluoroaniline with thiophene-3-carboxylic acid, followed by the addition of morpholine and a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide has shown potential applications in drug discovery and development. It has been studied for its anticancer, antiviral, and antifungal properties. This compound has also been investigated for its potential use as a modulator of ion channels and as an inhibitor of protein-protein interactions.
Eigenschaften
IUPAC Name |
2-(3,4-difluorophenyl)-N-thiophen-3-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c16-12-2-1-10(7-13(12)17)14-8-19(4-5-21-14)15(20)18-11-3-6-22-9-11/h1-3,6-7,9,14H,4-5,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKSPOIDADNBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CSC=C2)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2746985.png)
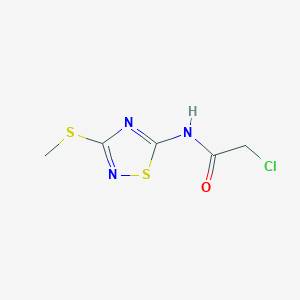

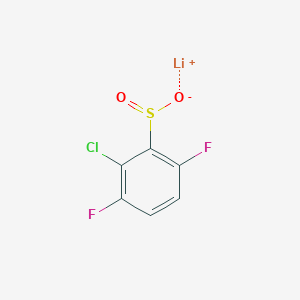
![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)
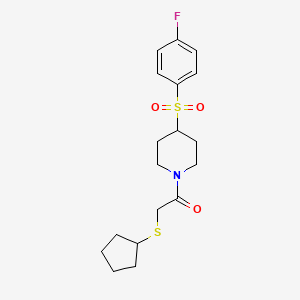

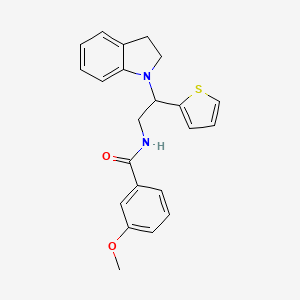
![4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2746997.png)
![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)
